molecular formula C10H11BrN2 B3180416 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1612172-57-2

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3180416
CAS No.: 1612172-57-2
M. Wt: 239.11 g/mol
InChI Key: JYRZXZIRLSUVOR-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine ( 1612172-57-2) is a high-value chemical building block with significant applications in medicinal chemistry and anticancer drug discovery. This brominated heterocyclic compound features the privileged pyrrolo[3,2-c]pyridine scaffold, which is recognized for its versatile pharmacological properties and is increasingly employed in the design of novel therapeutic agents. The core pyrrolo[3,2-c]pyridine structure is a key scaffold in developing potent tubulin polymerization inhibitors that target the colchicine-binding site. Recent scientific studies demonstrate that derivatives based on this scaffold exhibit moderate to excellent antiproliferative activities against various human cancer cell lines, including cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) . The bromine substituent at the 6-position provides a reactive handle for further structural elaboration via cross-coupling reactions, such as the Suzuki reaction, enabling the exploration of structure-activity relationships and the development of optimized drug candidates . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate in constructing complex molecules for screening and biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-4-3-8-6-12-10(11)5-9(8)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRZXZIRLSUVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=CN=C(C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222522
Record name 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612172-57-2
Record name 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612172-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Chemistry of 6 Bromo 1 Isopropyl 1h Pyrrolo 3,2 C Pyridine

Established Synthetic Routes for 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

The synthesis of this compound is predicated on the initial construction of the core heterocyclic system, 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by the strategic introduction of the isopropyl group at the N1 position of the pyrrole (B145914) ring.

Alkylation Approaches to N1-Substituted Pyrrolo[3,2-c]pyridine Derivatives

The introduction of the isopropyl group onto the pyrrole nitrogen (N1) of the 6-bromo-1H-pyrrolo[3,2-c]pyridine precursor follows established principles of pyrrole chemistry. The N-H proton of a pyrrole ring is weakly acidic, with a pKa of approximately 16.5-17.5, allowing for its deprotonation by a suitable base. wikipedia.org This generates a pyrrolide anion, which is a potent nucleophile.

The standard method for N-alkylation involves treating the precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, with a base followed by the addition of an isopropyl electrophile. Common reagents for this transformation are outlined in the table below.

Reagent Type Specific Examples Role in Reaction
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Potassium tert-butoxide (t-BuOK)Deprotonates the pyrrole N-H to form the nucleophilic pyrrolide anion.
Isopropylating Agent 2-Bromopropane (isopropyl bromide), 2-Iodopropane (isopropyl iodide)Acts as the electrophile, reacting with the anion to form the C-N bond.
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN)Aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction.

The reaction proceeds via a nucleophilic substitution mechanism where the pyrrolide anion attacks the electrophilic carbon of the isopropyl halide, displacing the halide to form the final N-substituted product. wikipedia.org

Precursor Chemistry and Intermediate Synthesis (e.g., from 6-bromo-1H-pyrrolo[3,2-c]pyridine)

The key precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is not commercially common and requires a multi-step synthesis. A documented pathway begins with commercially available 2-bromo-5-methylpyridine (B20793). nih.gov

The synthetic sequence is as follows:

N-Oxidation: 2-bromo-5-methylpyridine is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form 2-bromo-5-methylpyridine-1-oxide. nih.gov

Nitration: The resulting N-oxide is nitrated using fuming nitric acid in sulfuric acid, which directs the nitro group to the C4 position, yielding 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov

Side-Chain Functionalization: This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. nih.gov

Reductive Cyclization: The final step in forming the heterocyclic core involves a reductive cyclization of the enamine intermediate using iron powder in acetic acid. This reaction reduces the nitro group and facilitates the intramolecular cyclization to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov

The following table summarizes the key transformations in the synthesis of the precursor.

Step Starting Material Key Reagents Product Reference
12-Bromo-5-methylpyridinem-Chloroperbenzoic acid (m-CPBA)2-Bromo-5-methylpyridine-1-oxide nih.gov
22-Bromo-5-methylpyridine-1-oxideFuming HNO₃, H₂SO₄2-Bromo-5-methyl-4-nitropyridine 1-oxide nih.gov
32-Bromo-5-methyl-4-nitropyridine 1-oxideN,N-dimethylformamide dimethyl acetal (DMF-DMA)(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide nih.gov
4(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron (Fe), Acetic acid (AcOH)6-Bromo-1H-pyrrolo[3,2-c]pyridine nih.gov

Optimizations and Process Improvements in Synthetic Pathways

Optimizing the N-alkylation step is critical for achieving high yields and purity of this compound. Key parameters for optimization include the choice of base, solvent, and reaction temperature.

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensures rapid and complete deprotonation of the pyrrole nitrogen at low to ambient temperatures. Weaker bases, such as potassium carbonate (K₂CO₃), may require higher temperatures and longer reaction times but can be advantageous due to easier handling and workup procedures.

Solvent Effects: The choice of solvent can influence reaction rates and solubility. Polar aprotic solvents like DMF are effective at solvating the intermediate anion, but their high boiling points can complicate product isolation. THF is another common choice, offering good solubility and a lower boiling point.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control exothermicity, especially with highly reactive bases like NaH. The subsequent alkylation step may be performed at room temperature or with gentle heating to drive the reaction to completion. Careful temperature management prevents potential side reactions.

Functionalization and Derivatization Strategies for the Pyrrolo[3,2-c]pyridine Core

The this compound molecule possesses two primary sites for further chemical modification: the bromine atom at the C6-position and the pyrrole nitrogen at the N1-position.

Reactions at the Bromine Atom (C6-Position)

The bromine atom on the pyridine (B92270) ring serves as a versatile synthetic handle for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. nih.govnih.govnih.govmdpi.com

In this reaction, the 6-bromo derivative is coupled with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄). nih.govnih.gov This methodology allows for the synthesis of a diverse library of 6-aryl-1-isopropyl-1H-pyrrolo[3,2-c]pyridine analogs.

The table below provides examples of substituent classes that can be introduced at the C6-position based on analogous reactions performed on the pyrrolo[3,2-c]pyridine core. nih.gov

Boronic Acid Partner Catalyst/Base System Resulting C6-Substituent Reference
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Phenyl nih.gov
4-Fluorophenylboronic acidPd(PPh₃)₄ / K₂CO₃4-Fluorophenyl nih.gov
4-Ethoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃4-Ethoxyphenyl nih.gov
Indolylboronic acidPd(PPh₃)₄ / K₂CO₃Indolyl nih.gov

This strategy highlights the utility of the C6-bromo atom as a key point for molecular diversification.

Reactions Involving the Pyrrole Nitrogen (N1-Position)

The primary reaction involving the pyrrole nitrogen is the alkylation step used to synthesize the title compound itself, as detailed in section 2.1.1. This transformation is the key functionalization of the parent 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.

Alternative functionalization strategies for the N1-position have also been demonstrated. For instance, N-arylation can be achieved under different reaction conditions. A copper-catalyzed Chan-Lam coupling reaction between 6-bromo-1H-pyrrolo[3,2-c]pyridine and an arylboronic acid (such as 3,4,5-trimethoxyphenylboric acid) can form a C-N bond, attaching an aryl group directly to the pyrrole nitrogen. nih.gov This illustrates that both alkyl and aryl substituents can be installed at the N1-position, providing another avenue for modifying the properties of the pyrrolo[3,2-c]pyridine core.

Introduction of Functional Groups to the Pyrrolo[3,2-c]pyridine Ring System (e.g., C3-position)

The pyrrolo[3,2-c]pyridine core possesses multiple sites for functionalization. The pyrrole ring, being electron-rich, is generally susceptible to electrophilic substitution. In the case of the parent 1H-pyrrolo[3,2-c]pyridine system, the C3-position is the most nucleophilic carbon and is the preferred site for reactions with electrophiles. This reactivity is analogous to that of indole, where electrophilic attack predominantly occurs at the C3-position.

While specific studies on the C3-functionalization of this compound are not extensively detailed in the reviewed literature, the general principles of pyrrole chemistry can be applied. Common electrophilic substitution reactions that could introduce functional groups at the C3-position include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine.

Nitration: Employing nitric acid in a suitable solvent.

Formylation: Through the Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.

Acylation: Using acid chlorides or anhydrides under Friedel-Crafts conditions.

The presence of the isopropyl group at the N1-position serves to protect the pyrrole nitrogen, preventing N-substitution and directing electrophiles to the carbon positions of the pyrrole ring. The inherent electronic properties of the bicyclic system favor substitution at C3 over C2. youtube.com Strategies for C3 functionalization of the broader pyridine class often involve dearomatization-rearomatization sequences or transition-metal catalysis, highlighting the ongoing challenge and innovation in this area. nih.govresearchgate.net

Palladium-Catalyzed Coupling Reactions Involving the Brominated Pyrrolo[3,2-c]pyridine Intermediate

The bromine atom at the C6-position of this compound is strategically located for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyridine ring.

A prominent example is the Suzuki-Miyaura cross-coupling reaction. In a documented synthesis, the related intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was successfully coupled with various substituted phenylboronic acids. nih.gov The reaction was carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate, in a solvent mixture of 1,4-dioxane (B91453) and water. nih.gov This methodology demonstrates the utility of the C6-bromo intermediate for constructing biaryl structures, which are common motifs in pharmacologically active compounds.

The reactivity of the C-Br bond in this scaffold allows for its use in a variety of other palladium-catalyzed transformations, including:

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

These reactions significantly expand the synthetic utility of this compound as a building block for diverse and complex molecular architectures.

Table 1: Suzuki Coupling Reaction of a 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine Intermediate This table is based on data for the analogous compound 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Nucleophilic Substitution Aromatic (SNAr) Reactions in the Synthesis of Related Compounds

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic rings, particularly electron-deficient ones like pyridine. sci-hub.se In an SNAr reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. researchgate.net The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.

The pyridine ring in the pyrrolo[3,2-c]pyridine system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The bromine atom at the C6-position can act as a leaving group. However, the reactivity of halopyridines in SNAr reactions is position-dependent, with positions 2 and 4 being significantly more reactive than position 3. baranlab.org For SNAr to occur efficiently at the C6-position (equivalent to a 2-position relative to the fused pyrrole ring's nitrogen and a 3-position relative to the pyridine nitrogen), the ring may require additional activation, for instance, by the presence of other electron-withdrawing groups or through N-oxidation of the pyridine nitrogen.

While direct SNAr reactions on this compound are not prominently featured in the available literature, the principle is applied in the synthesis of related isomers. For example, the synthesis of 4-aminopyrrolo[3,2-c]pyridine derivatives has been achieved from 4-chloropyrrolo[2,3-b]pyridine, where a nucleophilic amine displaces the chlorine atom. nih.gov This indicates that under appropriate conditions, the C-Br bond at the C6 position could potentially be targeted by strong nucleophiles such as alkoxides, thiolates, or amines to generate a variety of functionalized analogues.

Protective Group Chemistry in the Synthesis of Pyrrolo[3,2-c]pyridine Analogues

Protective group chemistry is fundamental in the multi-step synthesis of complex heterocyclic molecules like pyrrolo[3,2-c]pyridine analogues. The pyrrole moiety contains an N-H group that is acidic and nucleophilic, which can interfere with reactions targeting other parts of the molecule. Therefore, protection of this nitrogen is often a crucial first step.

In the context of this compound, the isopropyl group at the N1-position acts as a permanent protecting group. This group is installed early in the synthetic sequence and offers several advantages:

Prevents N-H Reactivity: It blocks the acidity and nucleophilicity of the pyrrole nitrogen, preventing side reactions such as deprotonation by strong bases or N-alkylation/acylation.

Directs Regioselectivity: By occupying the N1 position, it ensures that subsequent reactions, like electrophilic substitutions, occur on the carbon framework of the pyrrole ring (preferentially C3).

Improves Solubility: The alkyl group can enhance the solubility of the molecule in organic solvents, facilitating purification and handling.

Molecular Design and Structure Activity Relationship Sar Studies Centered on 6 Bromo 1 Isopropyl 1h Pyrrolo 3,2 C Pyridine Scaffold

Rational Design Principles for Pyrrolo[3,2-c]pyridine-Based Molecular Entities

The design of molecules based on the pyrrolo[3,2-c]pyridine scaffold is often guided by the goal of inhibiting specific protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer. nih.govmdpi.com A common strategy involves designing "Type II" inhibitors, which bind to and stabilize an inactive conformation of the kinase. nih.gov This approach can offer greater selectivity compared to "Type I" inhibitors that compete directly with ATP in the active conformation. nih.gov

Rational design principles for this class of compounds include:

Scaffold Hopping and Bioisosterism: The pyrrolo[3,2-c]pyridine nucleus itself is a bioisostere of other heterocyclic systems like purines, pyrazolopyrimidines, and quinolines, which are known to be effective "warheads" for kinase inhibition. mdpi.comnih.gov This allows for the exploration of new intellectual property space while retaining key interactions within the kinase hinge region.

Exploitation of Hydrophobic Pockets: The design often incorporates moieties that can occupy and interact with specific hydrophobic pockets within the kinase domain. One such area is the "allosteric site" adjacent to the ATP-binding pocket, which becomes accessible in the inactive "DFG-out" conformation targeted by Type II inhibitors. nih.gov

Modulation of Physicochemical Properties: Substituents are chosen to optimize properties such as solubility, lipophilicity, and metabolic stability. For instance, introducing moderately polar groups can enhance enzyme inhibition and improve pharmacokinetic profiles. nih.gov

Structure-Based Design: When crystallographic data of a target kinase is available, molecular docking studies are employed to predict the binding modes of designed ligands. This allows for the rational placement of functional groups to maximize interactions with key amino acid residues in the active site. nih.govnih.gov

Impact of Isopropyl Substituent at the N1-Position on Molecular Interactions

The substituent at the N1-position of the pyrrolo[3,2-c]pyridine ring plays a pivotal role in orienting other parts of the molecule within the target's binding site and can make direct interactions that influence affinity. While specific studies detailing the impact of the N1-isopropyl group on 6-bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine itself are not extensively published, general principles from related analogs provide significant insight.

The N1-substituent often projects into a specific pocket of the kinase active site. An isopropyl group, being a small, branched alkyl chain, is lipophilic and provides steric bulk. Its impact includes:

Conformational Restriction: The steric hindrance provided by the isopropyl group can restrict the rotational freedom of the pyrrolopyridine core and adjacent substituents. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding, thereby increasing potency.

Selectivity Tuning: The size and shape of the N1-substituent are critical for achieving selectivity between different kinases. The binding pockets of kinases vary in size and shape, and a substituent that fits optimally in one kinase may cause steric clashes in another, thus conferring selectivity.

Structure-Activity Relationships of this compound and its Structural Analogues

The 6-bromo substituent on the pyrrolo[3,2-c]pyridine ring is a key functional group that serves both as a point for further chemical modification and as a group that can influence biological activity directly.

Structure-activity relationship (SAR) studies on related pyrrolopyridine series reveal clear trends regarding substituents. The bromine atom at the C6-position is a valuable synthetic handle, often utilized in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura coupling) to introduce a wide variety of aryl or heteroaryl groups. nih.gov This allows for systematic exploration of the chemical space around this position to optimize biological activity.

In a series of pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, the nature of the groups attached to the core structure significantly impacted potency. nih.govnih.gov For example, modifying the substituents on an N1-attached phenyl ring demonstrated that para-disubstituted compounds were generally more potent than their meta-disubstituted counterparts. nih.gov While this study did not use an N1-isopropyl group, it highlights the sensitivity of the scaffold to substituent positioning.

The following table illustrates the impact of substitutions on the biological activity of a series of pyrrolo[3,2-c]pyridine derivatives against FMS kinase.

Compound IDN1-SubstituentC6-SubstituentFMS Kinase IC₅₀ (nM)
KIST101029 (Lead) 3-(4-morpholino-3-(trifluoromethyl)benzamido)phenyl4-benzamido96
1e 4-(tert-butyl)phenyl4-(4-methoxybenzamido)60
1r 4-(trifluoromethoxy)phenyl4-(4-methoxybenzamido)30

This table is generated based on data for illustrative compounds from related series to demonstrate SAR principles, as specific IC₅₀ values for direct analogs of this compound were not available in the search results. Data sourced from a study on FMS kinase inhibitors. nih.govnih.gov

The strategic placement of lipophilic (hydrophobic) groups is a cornerstone of kinase inhibitor design. These groups interact with nonpolar regions of the ATP-binding site, often displacing water molecules and contributing favorably to the binding energy. nih.gov

The this compound scaffold possesses two key lipophilic features:

N1-Isopropyl Group: As discussed, this group is positioned to interact with hydrophobic residues in the interior of the kinase.

C6-Bromo Group: The bromine atom, while electronegative, is also large and polarizable, allowing it to participate in halogen bonding and hydrophobic interactions. More importantly, its position is often a vector for introducing larger lipophilic groups.

In many kinase inhibitors, a lipophilic moiety extends into a hydrophobic pocket created by the movement of the conserved DFG (Asp-Phe-Gly) motif into the "DFG-out" conformation. nih.gov The introduction of aryl groups at the C6-position via the bromo-intermediate allows for the systematic probing of this pocket. For example, adding a simple phenyl, tolyl, or methoxyphenyl group can significantly alter the potency and selectivity profile of the compound by optimizing interactions within this lipophilic region. nih.govmdpi.com

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to be recognized by and bind to its biological target. For the this compound scaffold, conformational analysis primarily concerns the rotational freedom around single bonds, particularly the bond connecting the N1-isopropyl group to the pyrrole (B145914) ring.

The presence of the branched isopropyl group can create a torsional barrier, potentially favoring specific rotamers (rotational isomers). This conformational preference can be advantageous, as it may pre-align the molecule for optimal binding, a concept known as "bioactive conformation." In solution, molecules like this exist in a dynamic equilibrium of different conformations. beilstein-journals.org

Biological Target Identification and Mechanistic Research Utilizing 6 Bromo 1 Isopropyl 1h Pyrrolo 3,2 C Pyridine Derivatives

An Intermediate in the Synthesis of Potent Enzyme Inhibitors

Derivatives of 6-bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine have emerged as significant players in the development of enzyme inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold, a related structure, is recognized as a deaza-isostere of adenine, the core component of ATP. This structural similarity makes it a valuable framework for designing competitive inhibitors of ATP-dependent enzymes like kinases.

Targeting Kinase Inhibition: The Case of Epidermal Growth Factor Receptor (EGFR)

The pyrrolo[3,2-c]pyridine core is a key component in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and is often dysregulated in various cancers. The development of EGFR inhibitors has evolved through several generations to combat acquired resistance.

Addressing Resistance: The Challenge of the T790M Mutation

A significant hurdle in the clinical efficacy of early-generation EGFR inhibitors is the emergence of resistance, frequently caused by a secondary mutation in the kinase domain, known as the T790M "gatekeeper" mutation. This mutation enhances the receptor's affinity for ATP, diminishing the inhibitory effect of competitive drugs. Consequently, a major focus of inhibitor development has been to create compounds that can effectively target this resistant mutant. Third-generation EGFR inhibitors, often featuring a pyrimidine-based core structurally related to the pyrrolo[3,2-c]pyridine scaffold, are designed to selectively inhibit the T790M mutant while sparing the wild-type (WT) EGFR, thereby reducing toxicity. acs.org

In Vitro Potency: A Look at Enzyme Inhibition Kinetics

The effectiveness of these inhibitors is quantified through in vitro enzyme inhibition assays, which determine the half-maximal inhibitory concentration (IC50). For instance, various furanopyrimidine-based EGFR inhibitors, which share structural similarities with pyrrolo[3,2-c]pyridine derivatives, have demonstrated high potency against both wild-type and mutant forms of EGFR.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Selectivity Ratio (WT/Mutant)
Compound 39-2-63.2-5.2
Compound 40-2-63.2-5.2
Compound 41-2-63.2-5.2
Compound 55-15-
Compound 56-7-

Unraveling Ligand-Receptor Interactions

Molecular docking studies provide critical insights into how these inhibitors bind to the EGFR active site. The pyrrolopyrimidine core typically forms hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the interaction of adenine. The substituents on the pyrrolo[3,2-c]pyridine scaffold are strategically designed to occupy and interact with adjacent hydrophobic pockets, enhancing both potency and selectivity. For third-generation inhibitors, these interactions are tailored to favor binding to the altered active site of the T790M mutant over the wild-type enzyme.

Mechanisms of Action at the Molecular Level

A key strategy in designing potent and durable EGFR inhibitors involves the formation of a covalent bond with a specific cysteine residue (Cys797) in the active site. This is achieved by incorporating a reactive group, such as an acrylamide (B121943) moiety, onto the inhibitor scaffold. This electrophilic "warhead" forms an irreversible covalent bond with the nucleophilic thiol group of the cysteine, leading to permanent inactivation of the enzyme. This covalent binding mechanism is a hallmark of many second and third-generation EGFR inhibitors.

Cellular Impact: Modulation of Protein Activity

The ultimate test of these inhibitors lies in their ability to modulate EGFR activity within a cellular context. Cellular assays using cancer cell lines that express wild-type or mutant forms of EGFR are used to assess the antiproliferative effects of these compounds. For example, compounds 49 and 52, furanopyrimidine-based inhibitors, demonstrated potent antiproliferative activity in BaF3 cell lines overexpressing the EGFR L858R/T790M mutant kinase, with CC50 values of 26 nM and 20 nM, respectively. nih.gov Western blot analysis further confirms target engagement by showing a reduction in the phosphorylation of EGFR and its downstream signaling proteins, such as AKT and ERK1/2, upon treatment with the inhibitor. acs.org

CompoundCell LineEGFR StatusCC50/GI50 (nM)
Compound 39H1975L858R/T790M502-739
Compound 40H1975L858R/T790M502-739
Compound 41H1975L858R/T790M502-739
Compound 49BaF3L858R/T790M26
Compound 52BaF3L858R/T790M20
Compound 55H1975L858R/T790M119
Compound 56H1975L858R/T790M298
Compound 2cbBT-474-56

Investigation of Bioactivation and Metabolic Stability in Biological Systems (Methodological Focus)

The primary methodologies focus on the use of subcellular fractions, such as liver microsomes, and intact cellular systems, like hepatocytes, which contain the key enzymatic machinery responsible for drug metabolism. springernature.comresearchgate.net Advanced analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the sensitive detection and structural elucidation of metabolites. springernature.com

In Vitro Metabolic Stability Assessment

The initial assessment of metabolic stability for this compound derivatives is typically conducted using liver microsomes from various species, including humans, to identify potential inter-species differences in metabolism. nih.gov These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are primary drivers of phase I metabolism. springernature.com

The standard experimental protocol involves incubating the test compound at a defined concentration with liver microsomes in the presence of the necessary cofactor, NADPH. researchgate.net Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified by LC-MS/MS. From this data, key parameters of metabolic stability can be determined, as illustrated in the hypothetical data presented in Table 1.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound4515.4
Derivative A> 60< 11.5
Derivative B2231.5

The in vitro half-life (t½) represents the time required for 50% of the compound to be metabolized. A longer half-life generally suggests greater metabolic stability. researchgate.net The intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. nih.gov These values allow for the rank-ordering of compounds in terms of their metabolic stability and help guide further structural modifications to optimize this property. acs.org

Metabolite Identification and Profiling

Understanding the metabolic pathways of this compound derivatives is crucial for identifying potential sites of metabolic vulnerability and for detecting the formation of pharmacologically active or toxic metabolites. These studies are typically performed using hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes compared to microsomes. researchgate.net

Following incubation of the parent compound with hepatocytes, the resulting mixture is analyzed using high-resolution mass spectrometry. This allows for the detection and structural characterization of potential metabolites. Common metabolic transformations for a molecule like this compound could include oxidation of the pyrrolopyridine ring system, dealkylation of the isopropyl group, and conjugation reactions. A summary of potential metabolites is hypothetically outlined in Table 2.

Metabolite IDProposed BiotransformationMass Shift from Parent
M1Hydroxylation of the pyrrolopyridine ring+16 Da
M2N-dealkylation (loss of isopropyl group)-42 Da
M3Oxidative debromination-79 Da, +16 Da
M4Glucuronide conjugation of a hydroxylated metabolite+192 Da

Bioactivation and Reactive Metabolite Screening

A critical aspect of safety assessment is the investigation of a compound's potential to form reactive metabolites. These are electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. wustl.eduwashington.edu For aromatic and heterocyclic compounds, bioactivation is a significant concern. semanticscholar.org

The primary method for detecting reactive metabolites is through trapping experiments. creative-biolabs.comnih.gov These assays involve incubating the parent compound in a metabolically active system, such as liver microsomes, in the presence of a nucleophilic trapping agent, most commonly glutathione (B108866) (GSH). creative-biolabs.com If a reactive metabolite is formed, it will be "trapped" by GSH, forming a stable conjugate that can be detected by LC-MS/MS. The detection of a GSH adduct is a strong indication of reactive metabolite formation.

Further characterization can involve covalent binding studies using a radiolabeled version of the compound to quantify the extent of binding to microsomal proteins. nih.gov These methodological approaches provide a comprehensive in vitro assessment of the bioactivation potential of this compound derivatives, allowing for the early identification and mitigation of potential safety risks.

Computational Chemistry and in Silico Approaches to 6 Bromo 1 Isopropyl 1h Pyrrolo 3,2 C Pyridine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands, such as 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine, to the active site of a target protein. This method is fundamental in structure-based drug design for identifying potential drug candidates.

In studies involving the broader pyrrolo[3,2-c]pyridine scaffold, molecular docking has been instrumental in elucidating binding mechanisms. For instance, derivatives have been evaluated as inhibitors of FMS kinase, a target implicated in various inflammatory diseases and cancers. nih.gov Docking simulations for these compounds help identify key hydrogen bonds and hydrophobic interactions within the kinase's ATP-binding pocket, explaining the structure-activity relationships (SAR) observed in biological assays. Similarly, new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors targeting the colchicine-binding site of tubulin, with docking studies guiding the design to optimize interactions and antiproliferative activity. nih.gov While these studies focus on derivatives, the core scaffold of this compound provides the essential framework for these interactions. The insights gained from docking related compounds can inform the potential applications and protein targets for this specific molecule.

Table 1: Examples of Molecular Docking Studies on Pyrrolopyridine Scaffolds
Pyrrolopyridine IsomerProtein TargetKey Interactions ObservedReference
Pyrrolo[3,2-c]pyridineFMS KinaseHydrogen bonding and hydrophobic interactions in the ATP-binding site. nih.gov
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine-binding site)Interactions with key residues to inhibit tubulin polymerization. nih.gov
Pyrrolo[2,3-b]pyridinec-Met KinaseTwo hydrogen bonds with Met1160 and one with Asp1222. tandfonline.com
Pyrrolo[3,2-d]pyrimidineEGFR / CDK2Binding within the active sites, guiding the design of dual inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like this compound, these calculations can predict a wide range of properties without the need for experimental synthesis and analysis.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological targets. While specific DFT studies on this compound are not widely published, analysis of related bromo-pyridine structures illustrates the methodology. For example, a DFT study on 2-bromo-3-hydroxy-6-methyl pyridine (B92270) used the B3LYP method with a 6-311G(d,p) basis set to analyze its structure, vibrational frequencies, and electronic properties. researchgate.net Such calculations provide foundational knowledge of a molecule's intrinsic properties, guiding further computational and experimental efforts.

Table 2: Typical Parameters from Quantum Chemical Calculations (Illustrative Example)
ParameterDescriptionPredicted Information
Method/Basis SetComputational level of theory (e.g., B3LYP/6-311G(d,p)).Defines the accuracy of the calculation.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MESP)3D map of charge distribution.Identifies sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. This technique is invaluable for assessing the stability of a docked pose, understanding conformational changes in the protein or ligand upon binding, and calculating binding free energies.

For the pyrrolopyridine class of compounds, MD simulations have been used to validate docking results and provide deeper insights into binding mechanisms. For example, a 100-nanosecond MD simulation was performed on a novel pyrrolo[2,3-b]pyridine derivative designed as a c-Met kinase inhibitor. tandfonline.comtandfonline.com The simulation confirmed the stability of the compound within the c-Met active site and the persistence of key hydrogen bonds identified through docking. tandfonline.comtandfonline.com Similarly, MD simulations have been applied to study 1-H Pyrrolo[3,2-c]pyridine inhibitors of the MPS1 kinase, helping to refine binding hypotheses and understand the dynamic nature of the ligand-receptor interaction. researchgate.net These studies demonstrate the power of MD simulations to confirm that a compound like this compound can form a stable, long-lasting complex with its intended biological target.

Table 3: Application of Molecular Dynamics Simulations to Pyrrolopyridine Derivatives
Compound ClassTargetSimulation TimeKey FindingReference
Pyrrolo[2,3-b]pyridine derivativec-Met Kinase100 nsConfirmed the stability of the ligand in the active site. tandfonline.comtandfonline.com
Pyridine-based agonistsProtein Kinase C (PKC) / Membrane1.5 µsElucidated the role of specific functional groups in membrane orientation. nih.gov
1-H Pyrrolo[3,2-c]pyridine inhibitorsMPS1 KinaseNot specifiedUsed to support virtual screening and docking results. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling of Pyrrolo[3,2-c]pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties such as lipophilicity, electronic effects, and steric parameters) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For classes of compounds related to pyrrolopyridines, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. In a study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, robust 3D-QSAR models were developed with high predictive power (CoMFA: q² = 0.692, r² = 0.912; CoMSIA: q² = 0.751, r² = 0.946). tandfonline.comtandfonline.com The contour maps generated from these models provided a visual guide to the structural modifications that could enhance inhibitory activity, indicating regions where steric bulk, hydrophobic character, or hydrogen bond donors/acceptors would be favorable. tandfonline.comtandfonline.com Although a specific QSAR model for this compound derivatives has not been detailed, the successful application of this methodology to isomeric scaffolds suggests its potential for optimizing this compound's activity against a given target. tandfonline.comtandfonline.comuran.uaeurekaselect.com

Table 4: Statistical Parameters from a 3D-QSAR Study on Pyrrolo[2,3-b]pyridine Derivatives tandfonline.comtandfonline.com
Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²_pred (Predictive r-squared)
CoMFA0.6920.9120.897
CoMSIA0.7510.9460.944

Bioinformatics-Driven Discovery and Virtual Screening Methodologies

Bioinformatics and virtual screening are powerful tools for identifying novel bioactive compounds from vast chemical libraries. researchgate.net Virtual screening can be broadly categorized into two types: structure-based virtual screening (SBVS), which docks library compounds into a protein's binding site, and ligand-based virtual screening (LBVS), which searches for molecules with structural or shape similarity to a known active compound.

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully used in such discovery efforts. In one study, a ligand-based approach using Topomer CoMFA, combined with virtual screening and molecular docking, led to the identification of ten potential new inhibitors of the MPS1 kinase. researchgate.net This demonstrates that a known structure, such as this compound, can serve as a template or starting point in a virtual screening campaign. The process involves curating a large database of compounds, applying computational filters to select for drug-like properties, and then using docking or similarity algorithms to rank the compounds for their likelihood of being active. This in silico funneling approach drastically reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of new lead molecules. researchgate.net

Table 5: Generalized Workflow for Virtual Screening
StepDescriptionObjective
1. Library PreparationCollection and formatting of a large database of chemical structures.Create a diverse set of compounds for screening.
2. Target/Ligand PreparationFor SBVS: Preparing the 3D structure of the protein target. For LBVS: Defining the query molecule (e.g., this compound).Set up the reference for the computational screen.
3. ScreeningDocking the library into the target site (SBVS) or comparing library compounds to the query (LBVS).Score and rank compounds based on predicted affinity or similarity.
4. Hit Selection & Post-processingApplying filters and visual inspection to select a smaller subset of promising compounds.Identify a manageable number of "hits" for experimental validation.

Preclinical Pharmacological Assessment Methodologies Involving 6 Bromo 1 Isopropyl 1h Pyrrolo 3,2 C Pyridine Analogues

In Vitro Pharmacological Assays for Efficacy and Selectivity

The initial stages of assessing the pharmacological profile of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine analogues involve a variety of in vitro assays to determine their efficacy and selectivity towards their intended biological targets. These assays are crucial for establishing a preliminary structure-activity relationship (SAR).

Typically, the evaluation begins with enzymatic assays to quantify the inhibitory activity of the compounds against a specific target, such as a protein kinase. For instance, pyrrolopyridine derivatives have been evaluated for their inhibitory potential against Janus kinases (JAKs) and Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.comacs.org These assays measure the concentration of the analogue required to inhibit 50% of the enzyme's activity (IC50), providing a quantitative measure of potency. To assess selectivity, the analogues are often tested against a panel of related kinases. A high selectivity ratio, indicating significantly greater potency for the intended target over off-targets, is a desirable characteristic for minimizing potential side effects. mdpi.com

Following enzymatic assays, the pharmacological activity is further investigated in cell-based assays. These assays provide a more biologically relevant context by evaluating the compound's effect on cellular processes. For example, if the target is involved in cell proliferation, cancer cell lines such as HepG2 or 4T1 may be used to determine the analogue's antiproliferative activity. nih.gov Cellular assays can also be designed to measure the modulation of specific signaling pathways. For instance, for compounds targeting components of the immune system, assays measuring cytokine release or the activation of specific signaling pathways, such as the STING pathway, are employed. researchgate.netnih.gov

Table 1: Illustrative Data from In Vitro Efficacy and Selectivity Assays for Pyrrolopyridine Analogues

Compound AnalogueTarget Enzyme IC50 (nM)Off-Target Kinase IC50 (nM)Cell Proliferation GI50 (µM)
Analogue A10>10000.5
Analogue B505002.1
Analogue C52000.2

Note: The data in this table is illustrative and represents the type of data generated from in vitro assays for analogous compounds, not specific results for this compound.

Methodologies for Assessing Cellular Uptake and Permeability

The ability of a drug candidate to penetrate cell membranes and reach its intracellular target is a critical determinant of its therapeutic efficacy. Several methodologies are utilized to assess the cellular uptake and permeability of this compound analogues.

A widely used in vitro model for predicting intestinal permeability is the Caco-2 cell permeability assay. researchgate.net Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound across this monolayer. researchgate.net Similarly, Madin-Darby Canine Kidney (MDCK) cells are also employed for permeability screening. mdpi.com

Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net This is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. PAMPA is a high-throughput method that provides a measure of passive membrane permeability. researchgate.net

For compounds intended to act on the central nervous system, in vitro models of the blood-brain barrier are also utilized. The data generated from these assays help in understanding the potential for oral absorption and distribution of the analogues to their site of action.

Table 2: Example Methodologies for Cellular Permeability Assessment

Assay TypeCell Line/SystemKey Parameter Measured
Caco-2 Permeability AssayCaco-2 cellsApparent Permeability Coefficient (Papp)
MDCK Permeability AssayMDCK cellsApparent Permeability Coefficient (Papp)
PAMPAArtificial membraneEffective Permeability (Pe)

In Vivo Pharmacodynamic Study Methodologies in Animal Models

Following promising in vitro data, the pharmacological effects of this compound analogues are evaluated in vivo using relevant animal models of disease. oncodesign-services.comnih.gov These studies are essential for understanding the relationship between drug exposure and the pharmacological response, known as the pharmacokinetic/pharmacodynamic (PK/PD) relationship. nih.govresearchgate.net

The choice of animal model is dependent on the therapeutic indication. For example, if the analogues are being developed as anticancer agents, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. nih.gov The efficacy of the compound is then assessed by measuring tumor growth inhibition over time. For inflammatory conditions, animal models that mimic human inflammatory diseases are employed. acs.org

During these studies, various pharmacodynamic biomarkers are measured to assess the biological effect of the drug. These can include changes in the levels of specific proteins, enzyme activity, or the expression of target genes in relevant tissues. The data from these studies are crucial for establishing proof-of-concept and for guiding the design of future clinical trials. oncodesign-services.com

Preclinical Metabolism Studies and Metabolite Identification Methodologies

Understanding the metabolic fate of a drug candidate is a critical component of preclinical assessment. nih.gov Metabolism studies aim to identify the metabolic pathways, the enzymes involved, and the structure of the metabolites of this compound analogues.

In vitro metabolism is often first studied using liver microsomes or hepatocytes from different species, including humans. researchgate.net These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s. By incubating the parent compound with these preparations, the formation of metabolites can be monitored over time.

The identification of metabolites is primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This powerful analytical technique allows for the separation of the parent drug from its metabolites and provides structural information for their identification. researchgate.net In vivo metabolism is subsequently studied in animal models, where blood, urine, and feces are collected after drug administration to identify and quantify the metabolites formed. walshmedicalmedia.com

Approaches to Investigate Covalent Binding in Biological Preparations (e.g., Liver Microsomes, Hepatocytes)

Some drug candidates can be metabolically activated to reactive intermediates that can covalently bind to cellular macromolecules, such as proteins. This covalent binding has been associated with certain types of drug-induced toxicity. nih.gov Therefore, assessing the potential for covalent binding of this compound analogues is an important safety assessment.

These studies are typically conducted in vitro by incubating a radiolabeled version of the drug candidate with human liver microsomes (HLMs) or hepatocytes. nih.govresearchgate.netnih.gov After incubation, the proteins are precipitated and washed to remove any non-covalently bound drug. The amount of radioactivity remaining with the protein pellet is then quantified to determine the extent of covalent binding. nih.gov The results are often expressed as picomoles of drug covalently bound per milligram of protein. A higher level of covalent binding can be a potential red flag for further investigation into the compound's safety profile. nih.gov

Table 3: Common Biological Preparations for Covalent Binding Studies

Biological PreparationKey Advantages
Liver MicrosomesContains a high concentration of cytochrome P450 enzymes.
HepatocytesProvides a more complete metabolic system, including both phase I and phase II enzymes.

Analytical and Spectroscopic Characterization Methods for 6 Bromo 1 Isopropyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine. The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two abundant isotopes, 79Br and 81Br, in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, which will appear as a pair of peaks of nearly equal intensity (M and M+2).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C10H11BrN2), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC10H11BrN2
Nominal Mass238 u
Monoisotopic Mass238.0109 u
Molecular Ion (M+)m/z 238 (with 79Br)
M+2 Peakm/z 240 (with 81Br)
Relative Intensity of M and M+2Approximately 1:1

Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for similar heterocyclic compounds may involve the loss of the isopropyl group or cleavage of the pyrrole (B145914) or pyridine (B92270) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both 1H and 13C NMR are employed to map the carbon-hydrogen framework of the molecule.

1H NMR Spectroscopy: The 1H NMR spectrum will show distinct signals for each unique proton in the molecule. The isopropyl group will exhibit a characteristic pattern: a septet for the CH proton and a doublet for the two methyl groups. The aromatic protons on the pyrrolopyridine core will appear as distinct signals in the downfield region, with their chemical shifts and coupling constants providing information about their relative positions.

13C NMR Spectroscopy: The 13C NMR spectrum will display a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. The carbon attached to the bromine atom will show a characteristic shift.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-27.3 - 7.5d~3.0
H-36.7 - 6.9d~3.0
H-48.9 - 9.1s-
H-77.5 - 7.7s-
-CH(CH3)24.8 - 5.0sept~7.0
-CH(CH 3)21.5 - 1.7d~7.0

Table 3: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2124 - 126
C-3102 - 104
C-3a129 - 131
C-4142 - 144
C-6115 - 117
C-7128 - 130
C-7a140 - 142
-C H(CH3)248 - 50
-CH(C H3)222 - 24

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method is typically suitable for this type of compound.

A common setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative measurements. Purity is determined by the relative area of the main peak compared to any impurity peaks.

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal, confirming the connectivity and stereochemistry of the molecule. For this compound, a single crystal of suitable quality would be required. The resulting crystal structure would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. While no specific crystal structure for this compound has been reported in the literature, analysis of related pyrrolopyridine derivatives shows that these molecules are generally planar. nih.gov

Advanced Spectroscopic Methods (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the isopropyl group, as well as C-N and C=C stretching vibrations within the heterocyclic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrrolopyridine core is a chromophore that will absorb UV light. The UV-Vis spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to π-π* transitions within the aromatic system.

Future Directions and Emerging Research Avenues for Pyrrolo 3,2 C Pyridine Scaffolds

Development of Novel Synthetic Methodologies

The advancement of research into pyrrolo[3,2-c]pyridine derivatives is intrinsically linked to the development of efficient and versatile synthetic strategies. While classical methods exist, contemporary research is focused on creating more sophisticated and efficient pathways to functionalize the pyrrolo[3,2-c]pyridine nucleus.

Future synthetic efforts are likely to concentrate on late-stage functionalization, a strategy that allows for the modification of complex molecules in the final steps of a synthesis. This approach is highly valuable for creating diverse molecular libraries for drug screening. Advances in metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, continue to be crucial for creating carbon-carbon and carbon-heteroatom bonds with high precision. nih.govrsc.org For instance, the Suzuki cross-coupling reaction has been used to synthesize 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. semanticscholar.org Similarly, palladium-mediated Sonogashira coupling followed by intramolecular cyclization is a key method for building the azaindole core. nih.gov

Furthermore, C-H bond activation and functionalization are emerging as powerful tools, offering a more atom-economical approach by directly converting C-H bonds into new functionalities, thus avoiding the need for pre-functionalized starting materials. rsc.org These modern methods provide greater control over regioselectivity and stereoselectivity, which is essential for synthesizing complex and potent bioactive molecules based on the pyrrolo[3,2-c]pyridine scaffold.

Synthetic ApproachDescriptionAdvantagesRelevant Scaffolds
Metal-Catalyzed Cross-Coupling Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig that use a metal catalyst (e.g., Palladium) to form C-C or C-N bonds. nih.govHigh efficiency, functional group tolerance, and precise control over bond formation. rsc.orgAzaindoles, Pyrrolo[3,2-c]pyridines. nih.govsemanticscholar.org
C-H Bond Functionalization Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. rsc.orgAtom economy, reduced synthetic steps, access to novel chemical space. rsc.org7-Azaindoles. rsc.org
Larock Indole Synthesis A palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne to form an indole ring. nih.govEfficient construction of the fused pyrrole (B145914) ring system from readily available starting materials.Azaindoles. nih.gov
Cycloaddition Reactions Reactions that form a cyclic product by bringing together two or more unsaturated molecules.Powerful for constructing the core heterocyclic ring system in a single step.Pyrrolo[1,2-c]pyrimidines. beilstein-journals.org

Exploration of New Therapeutic Areas and Biological Targets

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown significant promise across a range of diseases, primarily due to their ability to act as kinase inhibitors. nih.gov The versatility of this scaffold allows for structural modifications that can fine-tune its binding affinity and selectivity for various biological targets. nih.gov

In oncology, pyrrolo[3,2-c]pyridine derivatives are being actively investigated. They have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase that is over-expressed in several cancers, including ovarian, prostate, and breast cancer. nih.gov One study identified a pyrrolo[3,2-c]pyridine derivative that was 3.2 times more potent than a previously established lead compound, showing strong antiproliferative activity against cancer cell lines with IC50 values in the sub-micromolar range. nih.gov Other research has focused on designing these compounds as colchicine-binding site inhibitors, which disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.govtandfonline.com A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. semanticscholar.org

Beyond cancer, the scaffold is a promising candidate for treating inflammatory disorders like rheumatoid arthritis, also through the inhibition of FMS kinase. nih.gov The broader class of pyrrolopyridines has been explored for a wide spectrum of pharmacological activities, including antiviral, antibacterial, and antidiabetic properties, suggesting that the therapeutic potential of the pyrrolo[3,2-c]pyridine core is far from fully realized. mdpi.comresearchgate.netresearchgate.net Future research will likely expand into neurology and infectious diseases, exploring new kinase targets and other protein-protein interactions.

Biological TargetTherapeutic AreaResearch Findings for Pyrrolo[3,2-c]pyridine Scaffold
FMS Kinase (CSF-1R) Oncology, Inflammatory DisordersDerivatives show potent inhibition, with IC50 values as low as 30 nM, and selectivity against various cancer cell lines (ovarian, prostate, breast). nih.gov
Tubulin (Colchicine-Binding Site) OncologyDesigned derivatives potently inhibit tubulin polymerization, cause G2/M phase cell cycle arrest, and induce apoptosis in cancer cells. semanticscholar.orgtandfonline.com
Janus Kinase (JAK) Oncology, Inflammatory DisordersRelated pyrrolopyrimidine scaffolds have been designed as JAK inhibitors for potential anticancer activity. researchgate.net
p38 Kinase Inflammatory DisordersA related 1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent and selective p38 kinase inhibitor. scirp.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolo[3,2-c]pyridine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the pyrrolo[3,2-c]pyridine scaffold. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with greater speed and efficiency than traditional methods. premierscience.comnih.gov

Computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to model the interaction between pyrrolo[3,2-c]pyridine derivatives and their biological targets. researchgate.net These simulations provide insights into the key structural features required for high binding affinity and can guide the design of more potent and selective inhibitors. researchgate.netmdpi.com For example, molecular docking was used to suggest that a specific pyrrolo[3,2-c]pyridine derivative interacts with tubulin by forming hydrogen bonds at the colchicine site. tandfonline.com As more experimental data becomes available, these predictive models will become increasingly accurate, accelerating the journey from a chemical scaffold to a viable drug candidate. astrazeneca.comijirt.org

AI/ML TechniqueApplication in Drug DiscoveryRelevance to Pyrrolo[3,2-c]pyridine Derivatives
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a biological target. mdpi.comUsed to model interactions with targets like tubulin and Janus kinase, guiding the design of more potent inhibitors. tandfonline.comresearchgate.net
3D-QSAR Relates the 3D structural properties of molecules to their biological activity to predict the potency of new compounds. researchgate.netHelps in developing models to predict the inhibitory activity of new pyrrolopyridine derivatives against targets like JAK1. researchgate.net
ADMET Prediction In silico prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. researchgate.netEnables early-stage filtering of compounds to select candidates with better pharmacokinetic and safety profiles. researchgate.net
Graph Neural Networks Advanced ML models that learn from the graph structure of molecules to predict a wide range of properties. astrazeneca.comCan be used to screen vast virtual libraries of pyrrolo[3,2-c]pyridine derivatives to identify those with the highest potential for success. astrazeneca.com

Advanced Materials Science Applications

While the primary focus for pyrrolo[3,2-c]pyridine scaffolds has been in medicinal chemistry, their unique electronic properties also make them intriguing candidates for applications in advanced materials science. The electron-rich nature of the fused pyrrole ring system, combined with the electron-withdrawing character of the pyridine (B92270) ring, creates a structure with tunable optoelectronic properties. researchgate.net

There is growing interest in using related pyrrole-fused heterocyclic compounds as building blocks for organic electronics. acs.org For example, a novel pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) acceptor was synthesized and used to construct donor-acceptor type conjugated polymers for electrochromic applications. rsc.org These materials exhibited a range of colors and demonstrated good optical contrast, fast switching speeds, and high coloration efficiencies, highlighting their potential for use in smart windows, displays, and other electronic devices. rsc.org

Similarly, derivatives of azaindole and other pyrrole-based fused rings are being explored for use in organic field-effect transistors (OFETs). acs.orgresearchgate.net The performance of these materials is highly dependent on their molecular structure, which influences their charge transport properties and stability. The pyrrolo[3,2-c]pyridine scaffold offers a versatile platform for creating new semiconducting materials. By strategically adding different functional groups, researchers can fine-tune the energy levels (HOMO/LUMO) and molecular packing of these compounds to optimize their performance in electronic devices. Future research in this area could lead to the development of novel, high-performance organic semiconductors based on the 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine framework for use in flexible displays, sensors, and solar cells.

Application AreaMaterial TypeRelevant Properties of Pyrrole-Fused Scaffolds
Electrochromics Conjugated PolymersTunable colors, good optical contrast, fast switching speeds, high coloration efficiency. rsc.org
Organic Field-Effect Transistors (OFETs) Small Molecule SemiconductorsPotential for effective charge transport, environmental stability, tunable electronic properties through functionalization. acs.org
Organic Photovoltaics (OPVs) Donor/Acceptor MaterialsElectron-rich nature makes them suitable as electron donor moieties in bulk heterojunction solar cells. researchgate.net
Organic Light-Emitting Diodes (OLEDs) Emitter or Host MaterialsThe rigid, planar structure can lead to high photoluminescence quantum yields and good thermal stability.

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a pyrrolopyridine precursor followed by alkylation to introduce the isopropyl group. For bromination, N-bromosuccinimide (NBS) under radical or electrophilic conditions is widely used, as seen in analogs like 3-Bromo-1H-pyrrolo[2,3-c]pyridine . Alkylation can be achieved via nucleophilic substitution using isopropyl halides or Mitsunobu reactions. Critical factors include:

  • Temperature control : Excessive heat during bromination may lead to over-halogenation or ring degradation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is essential to isolate the product from regioisomers .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks between δ 6.8–7.5 ppm for aromatic protons and δ 1.2–1.5 ppm for the isopropyl methyl groups.
    • ¹³C NMR : The brominated carbon typically appears at δ 110–120 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the exact mass (e.g., m/z 255.02 for C₁₀H₁₂BrN₂). High-resolution MS (HRMS) confirms molecular formula .
  • X-ray Crystallography : Resolves regiochemical ambiguities; intermolecular interactions (e.g., π-stacking) can be analyzed, as demonstrated for furo[3,2-c]pyridine derivatives .

Advanced Research Questions

Q. What strategies are effective for introducing diverse functional groups at specific positions on the pyrrolo[3,2-c]pyridine scaffold?

Methodological Answer:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl/heteroaryl coupling at the bromine position. Base choice (e.g., K₂CO₃) affects turnover .
    • Buchwald-Hartwig Amination : Introduces amines at the pyridine nitrogen; steric hindrance from the isopropyl group may require bulky ligands (e.g., XPhos) .
  • Electrophilic Substitution : Directed ortho-metalation (e.g., using LDA) allows functionalization at the 3-position, though competing side reactions require careful optimization .

Q. How do researchers address discrepancies in reported biological activities of brominated pyrrolopyridine derivatives across studies?

Methodological Answer: Contradictions often arise from variations in:

  • Purity : Impurities (e.g., regioisomers) can skew bioactivity results. Validate purity via HPLC (>95%) and differential scanning calorimetry (DSC) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC₅₀ vs. EC₅₀) impact outcomes. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation : Misassignment of bromine position (e.g., 6-bromo vs. 7-bromo isomers) alters activity. Use 2D NMR (NOESY, HMBC) for unambiguous regiochemical confirmation .

Q. What are the challenges in optimizing reaction conditions for late-stage functionalization of this compound, and how can they be mitigated?

Methodological Answer:

  • Steric Hindrance : The isopropyl group impedes access to the 3-position. Use bulky leaving groups (e.g., triflates) or microwave-assisted synthesis to enhance reactivity .
  • Solubility Issues : Poor solubility in aqueous media complicates bioconjugation. Introduce polar auxiliaries (e.g., PEG chains) via Sonogashira coupling .
  • Byproduct Formation : Competing dehalogenation or ring-opening can occur. Monitor reactions via TLC and employ scavengers (e.g., polymer-bound thiourea for Pd removal) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.